sEH inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

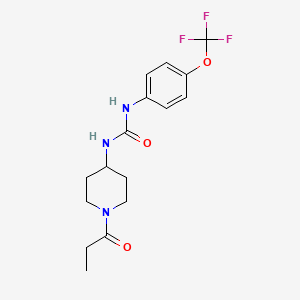

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHWMGAQRIMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of cardiovascular and inflammatory diseases. This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and anti-apoptotic properties. By converting EETs into their less active diol counterparts, sEH diminishes these protective effects. sEH inhibitors are a class of small molecules designed to block the enzymatic activity of sEH, thereby increasing the bioavailability of EETs and amplifying their beneficial actions. This guide provides a comprehensive overview of the mechanism of action of sEH inhibitors, detailing the underlying biochemistry, relevant signaling pathways, and the experimental methodologies used to characterize these compounds.

The Core Mechanism: Stabilizing Endogenous Protective Lipids

The primary mechanism of action of sEH inhibitors is the competitive or non-competitive inhibition of the soluble epoxide hydrolase enzyme (EPHX2).[1] This inhibition prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and function as important signaling molecules with a variety of protective effects in the cardiovascular and other systems.[2][3] By blocking their degradation, sEH inhibitors effectively increase the concentration and prolong the half-life of EETs, thereby enhancing their downstream signaling and therapeutic benefits.[4]

The Arachidonic Acid Cascade and sEH's Role

The generation and degradation of EETs are part of the broader arachidonic acid metabolic cascade.

Quantitative Data: Potency of sEH Inhibitors

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are determined through various enzymatic assays. A lower IC50 or Ki value indicates a more potent inhibitor.

| Inhibitor | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| Urea-Based Inhibitors | ||||

| DCU | Mouse, Human | tens of nM | low nM | |

| AUDA | Mouse, Human | 18, 69 | - | |

| t-AUCB | Human, Mouse | 1.3, 8 | - | |

| TPPU | Human, Monkey | 3.7, 37 | - | |

| Other Inhibitors | ||||

| GSK2256294A | Human, Rat | 0.027, 0.061 | - | |

| AR9281 | Human, Mouse | 13.8, 1.7 | - | |

| EC5026 | - | - | - | |

| Tanshinone IIA | - | - | 870 | |

| Cryptotanshinone | - | - | 6700 | |

| Salvianolic acid C | - | - | 8600 |

Experimental Protocols

sEH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

-

Recombinant sEH enzyme

-

sEH fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

-

Assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

-

Test sEH inhibitor compounds

-

96-well black microtiter plate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the sEH enzyme to each well.

-

Add the diluted inhibitor solutions to the respective wells and incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Measurement of EETs and DHETs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EETs and their DHET metabolites in biological samples.

Sample Preparation:

-

Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of deuterated internal standards for each analyte.

-

Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.

-

Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase.

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect the analytes using a mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

-

Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Signaling Pathways and Downstream Effects

The elevated levels of EETs resulting from sEH inhibition trigger a cascade of downstream signaling events that mediate their beneficial effects.

Vasodilation via Potassium Channel Activation

EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs). They act on vascular smooth muscle cells to cause hyperpolarization, leading to relaxation and a decrease in blood pressure.

Anti-inflammatory Effects

EETs exert significant anti-inflammatory effects by modulating key inflammatory signaling pathways. They have been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.

Experimental Workflow Example: In Vivo Efficacy Study

A typical preclinical study to evaluate the in vivo efficacy of an sEH inhibitor might involve a disease model, such as hypertension or inflammation, followed by biochemical and physiological assessments.

References

The Discovery and Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and neuropathic pain-related diseases. This enzyme plays a key role in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Inhibition of sEH preserves endogenous EET levels, offering a promising strategy for therapeutic intervention. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of sEH inhibitors, focusing on the core science and methodologies for researchers in the field.

Introduction: The Role of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme belonging to the α/β hydrolase fold family.[1] It is ubiquitously expressed in various tissues, including the liver, kidney, vasculature, and brain.[2] The primary recognized function of sEH is the hydrolysis of epoxides derived from the cytochrome P450 (CYP450) branch of the arachidonic acid cascade.[3]

CYP450 epoxygenases convert polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules called epoxyeicosatrienoic acids (EETs).[4] These EETs possess a wide range of beneficial biological activities, including anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic effects.[5] However, sEH rapidly converts these active EETs into their corresponding, and often less bioactive, dihydroxyeicosatrienoic acids (DHETs). This metabolic inactivation limits the therapeutic potential of endogenous EETs.

The inhibition of sEH is therefore a compelling therapeutic strategy. By blocking the degradation of EETs, sEH inhibitors (sEHIs) can elevate the levels of these beneficial lipids, thereby amplifying their protective effects against a host of pathological conditions. Preclinical studies have demonstrated the efficacy of sEHIs in animal models of hypertension, atherosclerosis, diabetes, stroke, and both inflammatory and neuropathic pain.

Signaling Pathway Overview

The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of its inhibitors.

Discovery and Structure-Activity Relationship (SAR) of sEH Inhibitors

The development of sEH inhibitors has been a major focus of medicinal chemistry for over two decades. Early research identified urea-based compounds as potent inhibitors. Structural biology studies, including the co-crystallization of inhibitors with human sEH, revealed key interactions within the enzyme's active site.

The active site contains a catalytic triad (B1167595) (Asp333, Tyr381, Tyr465). The central carbonyl group of urea (B33335), amide, or carbamate-based inhibitors forms crucial hydrogen bonds with the tyrosine residues (Tyr381 and Tyr465), while the N-H groups can interact with Asp333, mimicking the transition state of epoxide hydrolysis.

This understanding led to a pharmacophore model for potent sEHIs:

-

Primary Pharmacophore: A central urea, amide, or carbamate (B1207046) moiety that anchors the inhibitor in the catalytic site.

-

Secondary Pharmacophore: A polar functional group (e.g., ester, ether, carboxylic acid) positioned approximately 7-8 Å from the primary pharmacophore, which often enhances aqueous solubility and improves pharmacokinetic properties.

-

Lipophilic Groups: One or two lipophilic fragments flanking the primary pharmacophore that occupy hydrophobic pockets within the enzyme's active site, contributing significantly to potency. Conformationally restricted groups like adamantane (B196018) or cyclohexyl moieties have proven particularly effective.

Key sEH Inhibitors and Synthesis Methodologies

Numerous potent sEH inhibitors have been developed. This section highlights two widely used tool compounds, trans-AUCB and TPPU, and provides representative synthesis schemes.

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)

t-AUCB is a highly potent and metabolically stable sEH inhibitor with excellent oral bioavailability. Its rigid cyclohexyl linker improves pharmacokinetic properties compared to earlier, more flexible inhibitors.

Representative Synthesis: The synthesis of urea-based inhibitors like t-AUCB typically involves the reaction of an amine with an isocyanate. The key starting materials are adamantyl isocyanate and an amine-functionalized cyclohexyl derivative.

-

Step 1: Preparation of the Amine Intermediate. Methyl 4-((trans-4-aminocyclohexyl)oxy)benzoate is a key intermediate. This can be synthesized from 4-hydroxybenzoic acid and a protected aminocyclohexanol derivative, followed by deprotection.

-

Step 2: Urea Formation. The amine intermediate is reacted with 1-adamantyl isocyanate in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to form the urea linkage.

-

Step 3: Saponification. The methyl ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

TPPU is another potent and selective sEH inhibitor with good brain penetration, making it a valuable tool for studying the role of sEH in the central nervous system.

Representative Synthesis:

-

Step 1: Preparation of the Amine Intermediate. Commercially available 1-Boc-4-aminopiperidine is acylated with propionyl chloride in the presence of a base like triethylamine (B128534) (TEA). The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield 1-(piperidin-4-yl)propan-1-one.

-

Step 2: Urea Formation. The resulting piperidine (B6355638) amine is reacted with 4-(trifluoromethoxy)phenyl isocyanate in a suitable aprotic solvent (e.g., DCM) to afford the final product, TPPU.

Data Summary: Inhibitor Potency and Pharmacokinetics

The following tables summarize key quantitative data for representative sEH inhibitors. IC₅₀ values can vary between laboratories and assay conditions, but these values provide a basis for comparison.

Table 1: In Vitro Potency of Key sEH Inhibitors

| Compound | Human sEH IC₅₀ (nM) | Murine/Rat sEH IC₅₀ (nM) | Reference(s) |

| AUDA | ~3 | ~3-5 | |

| t-AUCB | 1.3 | ~1.5 | |

| c-AUCB | 0.89 | ~1.0 | |

| TPPU | ~1.1 | ~1.5 | |

| APAU | ~110 | ~150 |

Table 2: Pharmacokinetic Parameters of Key sEH Inhibitors

| Compound | Species | Dose & Route | Oral Bioavailability (%) | t₁/₂ (hours) | Reference(s) |

| t-AUCB | Mouse | 0.1 mg/kg, p.o. | 68 | ~4.5 | |

| t-AUCB | Dog | 0.1 mg/kg, p.o. | 98 | ~10 | |

| TPPU | Mouse | 0.1 mg/kg, p.o. | ~50 | ~6 | |

| TPPU | Rat | 1 mg/L in water | - | ~24 (steady state) | |

| TPPU | Monkey | 0.3 mg/kg, p.o. | - | ~13.5 |

Experimental Protocols

Protocol: Fluorometric sEH Inhibitor Screening Assay

This protocol describes a common method for determining the in vitro potency (IC₅₀) of sEH inhibitors using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product.

Materials:

-

Recombinant human sEH enzyme

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH fluorogenic substrate (e.g., PHOME or cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

-

Test compounds and known inhibitor (e.g., NCND or t-AUCB) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader (e.g., Ex/Em: 330/465 nm or 362/460 nm, depending on substrate)

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute these stock solutions into sEH Assay Buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).

-

Plate Setup:

-

Test Wells: Add diluted test compound solution.

-

Positive Control (100% Inhibition): Add a known sEH inhibitor at a saturating concentration.

-

Vehicle Control (0% Inhibition): Add assay buffer containing the same final concentration of DMSO as the test wells.

-

Background Control: Add assay buffer without the enzyme.

-

-

Enzyme Addition: Add a pre-determined concentration of recombinant sEH to all wells except the background control. The final enzyme concentration should be chosen to provide a robust linear signal within the assay timeframe.

-

Pre-incubation: Incubate the plate for 5-15 minutes at room temperature (or 25-30°C) to allow inhibitors to bind to the enzyme.

-

Reaction Initiation: Add the sEH fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths. Measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the background control from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vivo Efficacy in a Rodent Model of Neuropathic Pain

This protocol provides a generalized framework for evaluating the analgesic efficacy of an sEH inhibitor in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats, a common model of chronic pain.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (for STZ vehicle)

-

Test sEHI and vehicle (e.g., PEG400 in saline, triolein)

-

Positive control analgesic (e.g., gabapentin)

-

Von Frey filaments (for measuring mechanical allodynia)

Procedure:

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 35-65 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia. Control animals receive vehicle only.

-

Confirm diabetes 2-3 days later by measuring blood glucose levels. Animals with glucose levels >250 mg/dL are considered diabetic.

-

-

Development of Neuropathy:

-

Monitor animals for the development of mechanical allodynia (pain response to a normally non-painful stimulus) over the next 2-4 weeks.

-

Using von Frey filaments, determine the 50% paw withdrawal threshold. A significant decrease in the withdrawal threshold in STZ-treated animals compared to controls indicates the establishment of neuropathic pain.

-

-

Drug Administration and Efficacy Testing:

-

Once neuropathy is established, randomize animals into treatment groups: Vehicle, sEHI (at various doses, e.g., 0.1 - 10 mg/kg), and Positive Control.

-

Administer the compounds via the desired route (e.g., oral gavage, i.p. injection).

-

Measure the paw withdrawal threshold at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 24 hours) to establish a time-course of action.

-

-

Data Analysis:

-

Analyze the paw withdrawal threshold data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

-

A significant increase in the withdrawal threshold in the sEHI-treated group compared to the vehicle group indicates an analgesic effect. Compare this effect to the positive control group.

-

Conclusion and Future Directions

The discovery and optimization of soluble epoxide hydrolase inhibitors represent a significant advancement in the pursuit of novel therapeutics for inflammatory and pain-related disorders. The well-defined structure-activity relationships, centered around the urea and amide pharmacophores, have enabled the development of highly potent and selective compounds with favorable drug-like properties. Key inhibitors like t-AUCB and TPPU serve as invaluable pharmacological tools and have demonstrated robust efficacy in a multitude of preclinical disease models.

Future efforts in the field are likely to focus on advancing lead candidates through clinical trials, exploring novel chemical scaffolds beyond the traditional ureas, and developing dual-target inhibitors (e.g., sEH/COX or sEH/FAAH inhibitors) to achieve synergistic therapeutic effects. The methodologies outlined in this guide provide a solid foundation for researchers contributing to this exciting and impactful area of drug discovery.

References

- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Soluble Epoxide Hydrolase: Structure, Function, and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid epoxides, playing a pivotal role in a multitude of physiological and pathological processes. This guide provides a comprehensive technical overview of the structure, function, and inhibition of sEH. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the enzyme's catalytic mechanisms, its role in signaling pathways, and methodologies for its study and therapeutic targeting.

Introduction

The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme ubiquitously expressed in various tissues, including the liver, kidney, vasculature, and brain[1][2]. It is a key regulator of the epoxyeicosanoid signaling pathway, which is involved in the modulation of blood pressure, inflammation, pain, and angiogenesis[3][4]. The enzyme's dual catalytic activities make it a unique and complex target for therapeutic intervention in a range of diseases, including hypertension, cardiovascular disorders, inflammatory conditions, and neuropathic pain[5].

Molecular Structure of Soluble Epoxide Hydrolase

Human sEH is a homodimeric protein with a total molecular weight of approximately 62.5 kDa per monomer[1][3]. Each monomer is composed of two distinct catalytic domains connected by a flexible proline-rich linker: an N-terminal phosphatase domain and a C-terminal hydrolase domain[1][3]. The dimer forms in an anti-parallel orientation, where the N-terminal domain of one monomer interacts with the C-terminal domain of the other[1].

C-Terminal Hydrolase Domain

The C-terminal domain (~35 kDa) harbors the well-characterized epoxide hydrolase activity[6]. It belongs to the α/β-hydrolase fold family of enzymes[5]. The active site is located within a hydrophobic L-shaped pocket. The catalytic mechanism proceeds via a two-step process involving a catalytic triad (B1167595) of residues:

-

Nucleophilic Attack: The carboxylate of an aspartate residue (Asp333 in human sEH) acts as a nucleophile, attacking one of the epoxide carbons to form a covalent alkyl-enzyme intermediate[7]. This reaction is facilitated by two tyrosine residues (Tyr381 and Tyr465 in human sEH) that act as proton donors to the epoxide oxygen[7].

-

Hydrolysis: A histidine residue (His523 in human sEH) activates a water molecule, which then hydrolyzes the ester intermediate, releasing the diol product and regenerating the active site aspartate[8].

N-Terminal Phosphatase Domain

The N-terminal domain (~25 kDa) possesses lipid phosphatase activity and belongs to the haloacid dehalogenase (HAD) superfamily of enzymes[6]. The active site of this domain contains a conserved DXDX(T/V) motif, which is characteristic of phosphatases[6]. This domain catalyzes the magnesium-dependent hydrolysis of a variety of lipid monophosphates[7][9].

Function and Signaling Pathways

The dual enzymatic activities of sEH place it at the crossroads of several important lipid signaling pathways.

Hydrolase Activity and the Epoxyeicosanoid Pathway

The primary function of the sEH hydrolase domain is the metabolism of epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exist as four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[10]. EETs are potent signaling molecules with generally beneficial effects, including vasodilation, anti-inflammation, and anti-apoptosis[11][12].

sEH hydrolyzes these bioactive EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs)[10][11]. By degrading EETs, sEH effectively terminates their signaling and reduces their protective effects. Inhibition of sEH is therefore a key strategy to increase endogenous levels of EETs and enhance their therapeutic actions[5].

Phosphatase Activity and Downstream Signaling

The N-terminal phosphatase domain of sEH has been shown to hydrolyze a range of lipid phosphates, with lysophosphatidic acids (LPAs) being identified as excellent endogenous substrates[9][13]. LPAs are signaling lipids that bind to G protein-coupled receptors to mediate a variety of cellular processes, including cell proliferation, migration, and survival. By converting LPAs to their corresponding monoacylglycerols, the sEH phosphatase domain can modulate LPA signaling.

Furthermore, the sEH phosphatase activity has been implicated in the regulation of endothelial nitric oxide synthase (eNOS) activity. sEH can associate with eNOS, and this interaction is enhanced by vascular endothelial growth factor (VEGF)[9]. The phosphatase activity of sEH appears to negatively regulate VEGF-induced eNOS activation and nitric oxide (NO) production[9].

Quantitative Data

Kinetic Parameters of sEH Hydrolase Domain

The substrate specificity of the sEH hydrolase domain varies between species and among the different EET regioisomers. Generally, 14,15-EET is the preferred substrate for human sEH.

| Substrate (EET Regioisomer) | Species | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 14,15-EET | Human | ~3-5 | ~5-15 | ~1-5 x 106 |

| 11,12-EET | Human | ~4-7 | ~3-10 | ~0.5-2 x 106 |

| 8,9-EET | Human | ~5-10 | ~2-8 | ~0.2-1 x 106 |

| 5,6-EET | Human | >20 | ~1-5 | <0.25 x 106 |

| 14,15-EET | Murine | ~2-4 | ~10-20 | ~2.5-10 x 106 |

| 11,12-EET | Murine | ~3-6 | ~5-15 | ~1-5 x 106 |

| 8,9-EET | Murine | ~4-8 | ~3-10 | ~0.4-2.5 x 106 |

| 5,6-EET | Murine | >25 | ~1-4 | <0.16 x 106 |

Note: The kinetic values are approximate and can vary depending on the assay conditions.

Kinetic Parameters of sEH Phosphatase Domain

Lysophosphatidic acids are among the best-characterized substrates for the N-terminal phosphatase domain.

| Substrate | Species | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 18:1 LPA | Human | ~10-20 | ~0.3-0.5 | ~1.5-5 x 104 |

| 16:0 LPA | Human | ~15-25 | ~0.2-0.4 | ~1-2.5 x 104 |

| threo-9,10-PHO | Human | 21 | 0.35 | 1.67 x 104 |

| 4-Nitrophenyl phosphate (B84403) | Rat | 240 | 0.8 | 3.33 x 103 |

Note: PHO refers to phosphonoxy-hydroxy-octadecanoic acid. LPA refers to lysophosphatidic acid.

Inhibitory Potency of Selected sEH Inhibitors

A wide range of small molecules have been developed as inhibitors of the sEH hydrolase domain. Urea-based inhibitors are among the most potent and widely studied.

| Inhibitor | Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Ki (nM) |

| AUDA | Urea | 0.5 - 2 | 2 - 5 | ~1-3 |

| t-AUCB | Urea | 0.3 - 1 | 1 - 3 | ~0.5-2 |

| TPPU | Urea | 0.5 - 2 | 3 - 7 | ~1-4 |

| AR9281 | Urea | 0.9 | 4.6 | ~1 |

| GSK2256294A | Amide | 0.027 | 0.189 | <0.1 |

| SWE101 (sEH-P inhibitor) | Oxazole | 58 (for sEH-P) | - | - |

Note: IC50 and Ki values can vary significantly based on the assay conditions and substrate used.

Experimental Protocols

Recombinant Expression and Purification of Human sEH in E. coli

This protocol describes a general method for the expression and purification of human sEH.

-

Cloning: The full-length human EPHX2 cDNA is cloned into a suitable bacterial expression vector, often with an N- or C-terminal polyhistidine tag for purification.

-

Transformation and Culture: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to promote proper protein folding.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is then clarified by high-speed centrifugation to pellet cell debris.

-

Purification: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged sEH is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. The concentration is determined using a protein assay (e.g., Bradford or BCA), and the enzymatic activity is confirmed using one of the assays described below.

Fluorometric Assay for sEH Hydrolase Activity

This assay utilizes a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.

-

Reagents:

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA).

-

sEH enzyme: Purified recombinant sEH diluted in assay buffer.

-

Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic substrate, dissolved in DMSO.

-

Inhibitor (for control and screening): A known sEH inhibitor (e.g., AUDA) dissolved in DMSO.

-

-

Procedure:

-

In a 96-well black microplate, add the desired components to each well (e.g., test compound, vehicle control, positive control inhibitor).

-

Add the diluted sEH enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).

-

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS Method for Quantification of EETs and DHETs

This method allows for the sensitive and specific quantification of EET and DHET regioisomers in biological samples.

-

Sample Preparation:

-

To a biological sample (e.g., plasma, tissue homogenate), add a mixture of deuterated internal standards for each analyte to be quantified.

-

Perform lipid extraction using a suitable method, such as liquid-liquid extraction with a solvent system like ethyl acetate (B1210297) or a modified Bligh and Dyer method.

-

The extracted lipids may be saponified to release esterified EETs and DHETs.

-

The sample is then purified and concentrated using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

The extracted and purified lipids are reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic separation of the different regioisomers is typically achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or acetic acid).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ion transitions for each analyte and its corresponding internal standard.

-

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve generated with known concentrations of each analyte.

Conclusion

Soluble epoxide hydrolase is a multifaceted enzyme with significant implications for human health and disease. Its dual catalytic functions in metabolizing pro-resolving lipid epoxides and signaling lipid phosphates position it as a key regulatory node in multiple pathways. The development of potent and selective inhibitors of sEH has provided invaluable tools for dissecting its physiological roles and has opened up promising avenues for the treatment of a wide array of cardiovascular and inflammatory diseases. This technical guide provides a foundational understanding of sEH structure, function, and methodologies for its investigation, intended to support and accelerate further research and drug development efforts in this exciting field.

References

- 1. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatase activity of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. The N-terminal domain of mammalian soluble epoxide hydrolase is a phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of soluble epoxide hydrolase phosphatase activity in the metabolism of lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to sEH Inhibitor-1: Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding site of sEH inhibitor-1, a potent and orally active inhibitor of soluble epoxide hydrolase (sEH). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions governing sEH inhibition.

Core Concepts: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1] By hydrolyzing these epoxides to their corresponding diols, sEH terminates their signaling functions.[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties, making sEH a promising therapeutic target for a range of diseases, including hypertension, inflammation, and neurodegenerative disorders.[2][3][4][5]

This compound (TCPU)

This compound, also known as TCPU, is a potent inhibitor of soluble epoxide hydrolase.[6] Its efficacy has been demonstrated against both human and murine sEH, with distinct inhibitory concentrations.[6]

Quantitative Data: Potency and Pharmacokinetics

The following table summarizes the key quantitative data for this compound (TCPU).

| Parameter | Species | Value | Reference |

| IC50 | Human sEH | 0.4 nM | [6] |

| Murine sEH | 5.3 nM | [6] | |

| Pharmacokinetics | Oral active | [6] |

Target Engagement of sEH Inhibitors

Confirming that a drug candidate interacts with its intended target within a cellular or in vivo context is a critical step in drug development. Several methodologies are employed to assess the target engagement of sEH inhibitors.

Experimental Protocol: NanoBRET-based Target Engagement Assay

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to quantify the engagement of an inhibitor with sEH in living cells.[2]

Materials:

-

HEK293 cells transfected with a NanoLuc-sEH fusion protein.[2]

-

Fluorescently labeled sEH inhibitor (tracer).[2]

-

Test inhibitor (e.g., this compound).

-

NanoBRET Nano-Glo Substrate.

Procedure:

-

Seed the transfected HEK293 cells in a suitable assay plate.

-

Add the fluorescent tracer to the cells at a predetermined concentration.

-

Add varying concentrations of the test inhibitor.

-

Incubate the plate to allow for inhibitor binding.

-

Add the NanoBRET Nano-Glo Substrate.

-

Measure the BRET signal using a luminometer capable of detecting both donor and acceptor emission wavelengths.

-

Calculate the BRET ratio and determine the displacement of the tracer by the test inhibitor to quantify target engagement.[2]

Experimental Protocol: In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in vivo by measuring the thermal stabilization of the target protein upon ligand binding.[7]

Materials:

-

Animal model (e.g., mice).

-

sEH inhibitor (e.g., TPPU, a well-characterized brain-penetrant sEH inhibitor).[7]

-

Tissue homogenization buffer.

-

Instrumentation for heating tissue lysates and performing immunoblotting or mass spectrometry.

Procedure:

-

Administer the sEH inhibitor to the animal model orally.[7]

-

After a specified time, sacrifice the animals and harvest the tissue of interest (e.g., hippocampus).[7]

-

Prepare tissue lysates from both treated and vehicle control groups.

-

Divide each lysate into aliquots and heat them to a range of temperatures.

-

Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.

-

Analyze the amount of soluble sEH in the supernatant using immunoblotting or mass spectrometry.

-

Plot the amount of soluble sEH as a function of temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated group compared to the control group indicates target engagement.[7]

The sEH Binding Site

The binding site of sEH is a well-characterized L-shaped pocket within the C-terminal hydrolase domain.[8] X-ray crystallography studies of sEH in complex with various inhibitors have revealed the key amino acid residues that are crucial for inhibitor binding.[3][9][10]

Key Amino Acid Residues in the sEH Catalytic Pocket

The interaction of inhibitors with the catalytic triad (B1167595) and surrounding residues is fundamental to their inhibitory activity.

| Amino Acid Residue | Role in Inhibitor Binding | Reference |

| Asp333 | Acts as the catalytic nucleophile. Forms a hydrogen bond with the urea (B33335) or amide NH group of the inhibitor. | [9][11] |

| Tyr381 & Tyr465 | Act as general acid catalysts. The phenolic hydroxyl groups form hydrogen bonds with the carbonyl oxygen of the inhibitor's urea or amide group. | [9][11] |

| Gln382 | Can provide electrostatic stabilization through interaction with the inhibitor's carbonyl oxygen. | [9] |

| Hydrophobic Residues | The active site contains extensive hydrophobic pockets that accommodate the alkyl or aryl substituents of the inhibitors. | [3][9] |

Structural Insights from Co-crystal Structures

Analysis of the crystal structure of murine soluble epoxide hydrolase complexed with an alkylurea inhibitor reveals significant interactions. The alkyl groups of the inhibitor engage in extensive hydrophobic contacts within the active site.[9] The urea carbonyl oxygen accepts hydrogen bonds from the phenolic hydroxyl groups of Tyr381 and Tyr465.[9] Furthermore, the carboxylate side chain of the catalytic nucleophile, Asp333, accepts a hydrogen bond from one of the urea NH groups.[9] These interactions mimic the transition state of the epoxide ring-opening reaction, highlighting the mechanism-based design of many sEH inhibitors.[9]

Signaling Pathway and Experimental Workflows

Visualizing the sEH signaling pathway and the workflows of key experiments can aid in understanding the broader context and practical aspects of sEH inhibitor research.

Figure 1: Simplified signaling pathway of sEH and the action of this compound.

Figure 2: Experimental workflow for the NanoBRET-based target engagement assay.

Figure 3: Experimental workflow for the in vivo Cellular Thermal Shift Assay (CETSA).

References

- 1. benchchem.com [benchchem.com]

- 2. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

The sEH Inhibitor-1: A Technical Guide to its Core Effect on Epoxyeicosatrienoic Acids (EETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of cardiovascular, inflammatory, and neurodegenerative diseases. The enzyme plays a pivotal role in the degradation of epoxyeicosatrienoic acids (EETs), a family of lipid signaling molecules with potent vasodilatory, anti-inflammatory, anti-thrombotic, and organ-protective properties. Inhibition of sEH elevates the endogenous levels of these beneficial EETs, offering a promising strategy for therapeutic intervention. This technical guide provides an in-depth analysis of the core effect of sEH inhibitors, with a specific focus on "sEH inhibitor-1" as a representative compound, on the bioavailability and signaling pathways of EETs.

Mechanism of Action: Stabilizing the Endogenous Protectors

The primary mechanism by which sEH inhibitors exert their effects is by preventing the metabolic degradation of EETs. Cytochrome P450 (CYP) epoxygenases synthesize EETs from arachidonic acid. These EETs are then rapidly hydrolyzed by sEH into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active.[1][2] By binding to the active site of the sEH enzyme, sEH inhibitors block this hydrolytic conversion, leading to an accumulation of EETs in various tissues and the circulation.[2] This elevation of EETs amplifies their downstream signaling effects, which are largely beneficial in a variety of pathological conditions.

Quantitative Effects on EET and DHET Levels

The administration of sEH inhibitors leads to a significant and measurable shift in the balance between EETs and their metabolites. This is typically quantified by measuring the concentrations of various EET and DHET regioisomers in biological matrices such as plasma, brain, heart, and kidney. The ratio of EETs to DHETs serves as a key indicator of sEH inhibition in vivo.[3][4]

Below are tables summarizing the quantitative impact of sEH inhibitors on EET and DHET levels from preclinical studies.

Table 1: Effect of the sEH inhibitor TPPU on EET and DHET Levels in the Hippocampus of Aβ-induced AD Mice

| Analyte | Aβ + Vehicle (pmol/g) | Aβ + TPPU (pmol/g) | Fold Change (TPPU vs. Vehicle) |

| 8,9-EET | Not specified | 8.56 ± 1.10 | Increased |

| 14,15-EET | Not specified | 7.97 ± 0.72 | Increased |

| 8,9-DHET | Not specified | 1.44 ± 0.29 | Decreased |

| 11,12-DHET | Not specified | 4.26 ± 0.19 | Decreased |

Data extracted from a study on Alzheimer's disease (AD) mice, demonstrating a significant increase in EETs and a decrease in DHETs in the brain following treatment with the sEH inhibitor TPPU.

Table 2: Effect of sEH Inhibitors on Plasma EET/DHET Ratios in a Murine Model of Endotoxin-Induced Inflammation

| Treatment Group | 11,12-EET/11,12-DHET Ratio (Fold increase vs. LPS) |

| AUDA + LPS | 6.3 |

| AUDA-PEG + LPS | 9.8 |

| AEPU + LPS | 2.5 |

This table illustrates the in vivo efficacy of different sEH inhibitors in increasing the EET/DHET ratio in plasma, a key biomarker of target engagement.[4]

Table 3: Effect of the sEH inhibitor t-AUCB on Plasma DHET/EET Ratios in a Mouse Model of Cardiorenal Syndrome

| Analyte Ratio | Sham | 5/6 Nx + Vehicle | 5/6 Nx + t-AUCB |

| 14,15-DHET/14,15-EET | Baseline | Increased | Reduced vs. Vehicle |

| 11,12-DHET/11,12-EET | Baseline | Increased | Reduced vs. Vehicle |

This study demonstrates that sEH inhibition with t-AUCB can prevent the pathological increase in the DHET/EET ratio associated with cardiorenal syndrome.[3]

Experimental Protocols

In Vivo Administration of this compound and Sample Collection

This protocol outlines a general procedure for the in vivo evaluation of an sEH inhibitor in a rodent model.

Materials:

-

This compound (e.g., TPPU, AUDA)

-

Vehicle (e.g., corn oil, polyethylene (B3416737) glycol 400)

-

Rodent model (e.g., mice, rats)

-

Administration tools (e.g., oral gavage needles, osmotic minipumps)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen

Procedure:

-

Dosing Preparation: Dissolve the sEH inhibitor in the appropriate vehicle to the desired concentration. The choice of vehicle and concentration will depend on the specific inhibitor's solubility and the experimental design.

-

Administration: Administer the sEH inhibitor to the animals. Common routes of administration include oral gavage for acute or sub-chronic studies, or subcutaneous implantation of osmotic minipumps for continuous delivery in chronic studies.[4]

-

Time Course: The timing of sample collection will depend on the pharmacokinetic profile of the inhibitor and the experimental endpoints.

-

Blood Collection: At the designated time point, anesthetize the animal. Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Tissue Collection: Following blood collection, perfuse the animal with saline to remove remaining blood from the tissues. Dissect the tissues of interest (e.g., brain, heart, kidney, aorta), immediately snap-freeze them in liquid nitrogen, and store them at -80°C until extraction.[5]

Tissue Extraction and Analysis of EETs and DHETs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of eicosanoids from biological tissues.

Materials:

-

Frozen tissue samples

-

Internal standards (deuterated EETs and DHETs)

-

Extraction solvents (e.g., methanol, ethanol, methyl tert-butyl ether (MTBE))[6][7]

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Weigh the frozen tissue and add it to a tube containing a pre-determined amount of internal standards.

-

Homogenization and Extraction: Add the extraction solvent to the tissue and homogenize thoroughly. The choice of solvent is critical for efficient extraction of lipids.[6][7] A common approach involves a biphasic extraction using a combination of polar and non-polar solvents.

-

Phase Separation: Centrifuge the homogenate to separate the organic (lipid-containing) and aqueous phases.

-

Evaporation and Reconstitution: Carefully collect the organic phase and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation of the different EET and DHET regioisomers is typically achieved using a C18 reversed-phase column. Detection and quantification are performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]

Signaling Pathways and Visualizations

The elevated levels of EETs resulting from sEH inhibition modulate a variety of intracellular signaling pathways, leading to their diverse physiological effects.

G-Protein Coupled Receptor (GPCR) and Protein Kinase A (PKA) Pathway

EETs are known to activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels, leading to effects such as vasodilation.[9]

Caption: EET-mediated activation of the GPCR-PKA signaling pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt Pathways

EETs have also been shown to activate the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis.[10] This activation can be initiated through the transactivation of growth factor receptors like the epidermal growth factor receptor (EGFR).

References

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates Diet-induced Endoplasmic Reticulum Stress in Liver and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 6. Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor (sEH Inhibitor-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative potent and selective soluble epoxide hydrolase (sEH) inhibitor, referred to herein as sEH Inhibitor-1. The data and protocols presented are a synthesis of established methodologies and publicly available data for well-characterized sEH inhibitors, providing a robust framework for the evaluation of novel compounds targeting this critical enzyme.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] The C-terminal hydrolase domain of sEH converts epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3][4] By inhibiting sEH, the levels of beneficial EETs can be stabilized and enhanced, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, pain, and cardiovascular disorders. This guide focuses on the in vitro methodologies used to characterize the potency, selectivity, and mechanism of action of a representative sEH inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, with comparative data for other known sEH inhibitors to provide context.

Table 1: Inhibitory Potency (IC50) of sEH Inhibitors

| Compound | Human sEH IC50 | Murine sEH IC50 | Rat sEH IC50 |

| This compound (Representative) | ~1-10 nM | ~1-15 nM | ~5-50 nM |

| TPPU | 3.7 nM | - | - |

| GSK2256294A | 27 pM | 189 pM | 61 pM |

| AUDA | 69 nM | 18 nM | - |

| AR9281 (APAU) | 13.8 nM | 1.7 nM | - |

| trans-AUCB (t-AUCB) | 1.3 nM | 8 nM | 8 nM |

Table 2: Enzyme Kinetic Parameters for this compound

| Parameter | Value | Description |

| Ki (Inhibition Constant) | ~0.5-5 nM | A measure of the inhibitor's binding affinity to the enzyme. |

| Mechanism of Action | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

| k_off (Dissociation Rate Constant) | ~10-20 x 10⁻⁴ s⁻¹ | The rate at which the inhibitor dissociates from the enzyme. |

Table 3: Cell-Based Assay Performance of this compound

| Assay Type | Cell Line | Endpoint | IC50 / EC50 |

| NanoBRET Target Engagement | HEK293 cells | Bioluminescence Resonance Energy Transfer | ~50-200 nM |

| Cellular sEH Activity (DHET formation) | Various (e.g., HEK293, primary cells) | Quantification of 14,15-DHET | ~1-50 nM |

| Anti-inflammatory Activity | LPS-stimulated Macrophages | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | ~10-100 nM |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

sEH Enzyme Activity Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of sEH by measuring the hydrolysis of a fluorogenic substrate.

-

Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-ly)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to the sEH activity.

-

Materials:

-

Recombinant human or murine sEH

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

This compound (and other test compounds) dissolved in DMSO

-

Fluorogenic substrate (e.g., PHOME)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted inhibitor solution, and the recombinant sEH enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of the inhibitor to sEH within living cells.

-

Principle: The NanoBRET™ assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged sEH (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to sEH will disrupt BRET, leading to a decrease in the BRET signal.

-

Materials:

-

HEK293 cells transiently transfected with a vector expressing sEH-NanoLuc® fusion protein.

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer (a fluorescent sEH inhibitor)

-

NanoBRET™ Nano-Glo® Substrate

-

This compound (and other test compounds) dissolved in DMSO

-

96-well white microplate

-

Luminometer capable of measuring dual-filtered luminescence

-

-

Procedure:

-

Seed the transfected HEK293 cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the diluted inhibitor and the NanoBRET™ Tracer and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.

-

Cellular sEH Activity Assay (LC-MS/MS)

This assay directly measures the inhibitory effect of a compound on sEH activity in a cellular context by quantifying the formation of a key metabolite.

-

Principle: Cells are treated with the sEH inhibitor, and then the levels of a specific sEH product, such as 14,15-DHET, are measured in the cell lysate or supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in DHET levels indicates inhibition of sEH.

-

Materials:

-

A suitable cell line (e.g., HEK293, primary endothelial cells)

-

Cell culture medium and reagents

-

This compound (and other test compounds)

-

Internal standard (e.g., deuterated DHET)

-

Solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Collect the cell culture supernatant or lyse the cells.

-

Add the internal standard to the samples.

-

Perform a liquid-liquid extraction to isolate the oxylipins.

-

Analyze the extracted samples by LC-MS/MS to quantify the concentration of 14,15-DHET.

-

Calculate the percent inhibition of DHET formation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the in vitro characterization of this compound.

Caption: sEH signaling pathway and mechanism of inhibition.

Caption: Workflow for the fluorescence-based sEH enzyme activity assay.

Caption: Workflow for the NanoBRET™ target engagement assay.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to sEH Inhibitor-1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for a potent sEH inhibitor, designated as sEH inhibitor-1, also known as TCPU.

This compound, with the chemical name 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, is a potent, orally active inhibitor of soluble epoxide hydrolase.[1] Its ability to block the activity of sEH leads to an increase in the levels of beneficial EETs, making it a valuable tool for research in cardiovascular diseases, inflammation, and neuroprotection.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Compound Name | This compound (TCPU) | [1] |

| IUPAC Name | 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | [2] |

| CAS Number | 1208549-68-1 | [1] |

| Chemical Formula | C₁₇H₂₀F₃N₃O₃ | [1] |

| Molecular Weight | 371.35 g/mol | [1] |

| 2D Structure |  | [2] |

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of both human and murine soluble epoxide hydrolase. Its efficacy has been demonstrated in vitro, and it exhibits favorable pharmacokinetic properties in vivo, supporting its use in animal models of disease.

| Parameter | Value | Species | Reference |

| IC₅₀ | 0.4 nM | Human sEH | [1] |

| IC₅₀ | 5.3 nM | Murine sEH | [1] |

| Cₘₐₓ | 270 ± 120 nmol/L | Not Specified | [3] |

| Tₘₐₓ | 5.3 ± 1.2 h | Not Specified | [3] |

| AUCₜ | 2.2 ± 0.5 µM·h | Not Specified | [3] |

| MRT | Not Specified | Not Specified | [3] |

Signaling Pathway

This compound exerts its biological effects by modulating the arachidonic acid metabolic pathway. Specifically, it inhibits the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which have various downstream anti-inflammatory, vasodilatory, and analgesic effects.

Experimental Protocols

Synthesis of this compound (TCPU)

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the formation of a urea (B33335) linkage. A representative synthetic scheme, based on the synthesis of structurally similar compounds, is outlined below.[4]

General Procedure:

-

Urea Formation: 4-(trifluoromethoxy)aniline is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base to form an isocyanate in situ. This is then reacted with 1-Boc-4-aminopiperidine to yield the Boc-protected urea intermediate.

-

Boc Deprotection: The Boc protecting group is removed from the piperidine (B6355638) nitrogen using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (B109758) (DCM).

-

Acylation: The resulting piperidinyl urea intermediate is acylated with propionyl chloride or propionic acid using a peptide coupling reagent (e.g., PyBOP) in the presence of a base to afford the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Characterization of the final product and intermediates would be performed using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

In Vitro IC₅₀ Determination using a Fluorescence-Based Assay

The inhibitory potency of this compound can be determined using a fluorescence-based assay with a fluorogenic substrate.[5]

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

This compound (TCPU)

-

DMSO for compound dissolution

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for testing.

-

Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in cold assay buffer.

-

Assay Setup: Add the diluted enzyme solution to the wells of the microplate. Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the percentage of sEH inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic Analysis in Mice

The pharmacokinetic profile of this compound can be evaluated in mice following oral administration.[6][7]

Materials:

-

Male mice (e.g., C57BL/6 or Swiss Webster)

-

This compound (TCPU)

-

Vehicle for oral administration (e.g., corn oil, PEG400/water)

-

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Dosing: Prepare a formulation of this compound in the chosen vehicle. Administer a single oral dose to each mouse via gavage.

-

Blood Sampling: Collect small volume blood samples (e.g., 10-20 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Immediately process the blood samples to obtain plasma or use whole blood for analysis. Store samples at -80°C until analysis.

-

Bioanalysis: Prepare calibration standards and quality control samples by spiking blank plasma or blood with known concentrations of this compound. Extract the inhibitor from the biological matrix using protein precipitation or liquid-liquid extraction. Analyze the samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life (t₁/₂) using non-compartmental analysis software.

Conclusion

This compound (TCPU) is a potent and orally active inhibitor of soluble epoxide hydrolase with well-defined chemical properties and a clear mechanism of action. The information and experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into its therapeutic potential is warranted, and the methodologies described herein can serve as a valuable resource for such endeavors.

References

- 1. uwyo.edu [uwyo.edu]

- 2. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C16H20F3N3O3 | CID 44142782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Selectivity Profile of Soluble Epoxide Hydrolase (sEH) Inhibitors Against Other Hydrolases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of soluble epoxide hydrolase (sEH) inhibitors, with a focus on their activity against other hydrolases. Due to the vast number of sEH inhibitors developed, this guide will focus on two well-characterized and widely studied examples: AR9281 (also known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) and TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea). These compounds are representative of the potent and selective urea-based class of sEH inhibitors.

Introduction to sEH and its Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess generally anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of these lipid epoxides. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain.

The selectivity of sEH inhibitors is a critical aspect of their pharmacological profile, as off-target inhibition of other hydrolases could lead to unforeseen side effects. This guide delves into the available data on the selectivity of representative sEH inhibitors.

Quantitative Selectivity Profile

The following tables summarize the available quantitative data on the inhibitory activity of AR9281 and TPPU against sEH and other enzymes. It is important to note that while broad screening panels have been utilized in the development of these compounds, comprehensive quantitative data against a wide array of hydrolases is not always publicly available.

Table 1: Inhibitory Potency of AR9281 against Soluble Epoxide Hydrolase

| Target Enzyme | Species | IC50 (nM) | Assay Conditions | Reference |

| Soluble Epoxide Hydrolase (sEH) | Human | 8 | Enzyme-based assay | [1] |

| Soluble Epoxide Hydrolase (sEH) | Mouse | 3 | Enzyme-based assay | [1] |

AR9281 has been reported to be highly selective. In preclinical studies, it was tested against a panel of approximately 150 other enzyme and receptor targets at a concentration of 10 µM and showed little to no inhibitory activity.[1] However, a detailed public list of these targets with corresponding IC50 values is not available. Notably, its activity against other mammalian epoxide hydrolases, such as microsomal epoxide hydrolase (mEH), is reported to be extremely low.[2]

Table 2: Inhibitory Potency and Selectivity of TPPU

| Target Enzyme | Species | IC50 (nM) | Assay Conditions | Reference |

| Soluble Epoxide Hydrolase (sEH) | Human | 4.9 | Not Specified | Not Specified |

| p38β Mitogen-Activated Protein Kinase | Human | 270 | Kinase activity assay | [3] |

| p38γ Mitogen-Activated Protein Kinase | Human | 890 | Kinase activity assay | [3] |

TPPU is a potent sEH inhibitor that has been identified as a dual inhibitor, also targeting the p38 mitogen-activated protein (MAP) kinases, specifically the β and γ isoforms.[3] This dual activity may contribute to its anti-inflammatory effects. Its selectivity against other hydrolases is generally considered high, but extensive quantitative data is limited in the public domain.

Experimental Protocols

The determination of inhibitor selectivity is reliant on robust and sensitive enzymatic assays. Below are detailed methodologies for commonly employed assays for sEH inhibitor screening.

Fluorescence-Based Inhibitor Screening Assay

This is a common high-throughput method for assessing sEH activity and inhibition.

-

Principle: The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

-

Reagents and Materials:

-

Recombinant human or murine sEH

-

Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester or Epoxy Fluor 7)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Test inhibitor (sEH inhibitor-1) and positive control inhibitor (e.g., AUDA)

-

96-well or 384-well microplates (black, for fluorescence)

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 330/465 nm for PHOME-derived fluorophore)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add a fixed concentration of recombinant sEH to the wells of the microplate.

-

Add the serially diluted inhibitor to the wells and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

LC-MS Based Assay

This method offers high sensitivity and the ability to use endogenous substrates.

-

Principle: This assay directly measures the formation of the diol product from the epoxide substrate (e.g., an EET) by liquid chromatography-mass spectrometry (LC-MS).

-

Reagents and Materials:

-

Recombinant sEH

-

Substrate (e.g., 14,15-EET)

-

Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL BSA)

-

Test inhibitor

-

Quenching solution (e.g., methanol (B129727) containing an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Incubate the recombinant sEH with various concentrations of the test inhibitor.

-

Initiate the reaction by adding the substrate (e.g., 14,15-EET).

-